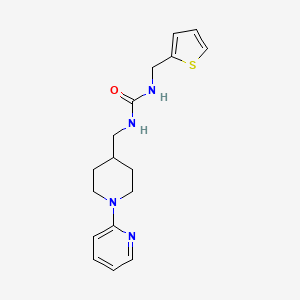

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyridin-2-yl-substituted piperidine core linked via a methyl group to one arm of the urea moiety, while the other arm is substituted with a thiophen-2-ylmethyl group. This compound’s structural complexity combines heterocyclic aromatic systems (pyridine and thiophene) with a piperidine scaffold, which is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. Urea derivatives are widely explored for their hydrogen-bonding capacity and conformational rigidity, making them suitable for targeting enzymes or receptors with well-defined binding pockets .

Properties

IUPAC Name |

1-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAZRDVFCCMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the pyridine and thiophene groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to piperidine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a ligand for biological receptors or enzymes.

Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound’s closest analogs are urea derivatives with substituted aryl/heteroaryl groups and piperidine-based scaffolds. Below is a comparative analysis based on structural motifs, biological activity, and physicochemical properties:

Structural and Functional Insights

Heterocyclic Diversity: The target compound’s thiophen-2-ylmethyl group distinguishes it from analogs like 7n (pyridinylmethylthio) and 1 (chlorofluorophenoxy). Thiophene’s electron-rich aromatic system may enhance π-π stacking in hydrophobic pockets compared to pyridine derivatives . Piperidine positioning: Unlike 18, which uses a triazine-linked piperidine, the target compound’s pyridin-2-yl-piperidine may improve solubility due to the basic nitrogen in pyridine .

For example, 1 acts as a glucokinase activator, suggesting urea derivatives can modulate metabolic enzymes . Compound 3’s analgesic properties highlight the scaffold’s versatility in central nervous system targeting .

However, the thiophene moiety may increase lipophilicity compared to 18’s oxaadamantane group .

Research Findings and Implications

- Fragment-Based Screening: Compounds like N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide (MW 304.3) demonstrate the importance of thiophene in fragment libraries for crystallographic studies .

- Antimicrobial Synergy : Piperidine-containing analogs (e.g., DMPI and CDFII in ) show synergy with carbapenems against MRSA, suggesting the target’s pyridinylpiperidine core could be repurposed for antimicrobial adjuvants .

Biological Activity

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C16H21N5OS

This structure includes a piperidine ring, a pyridine moiety, and a thiophene group, which are critical for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of Urea Linkage : Reaction of an isocyanate derivative with appropriate amines.

- Introduction of Functional Groups : Nucleophilic substitutions to incorporate the pyridine and thiophene moieties.

- Purification : Techniques such as recrystallization or chromatography to ensure high purity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a related urea derivative was evaluated against Caki cancer cells and demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation . The compound also showed selectivity towards endothelial cells, suggesting potential for targeted cancer therapies.

The mechanism involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival . This inhibition leads to altered expression of genes involved in apoptosis and cell cycle regulation.

Study on HDAC Inhibition

In a study focusing on urea derivatives, one compound demonstrated an HDAC1 inhibition rate of approximately 68% at a concentration of 10 µM, indicating potential as an anticancer agent . This study utilized molecular docking techniques to confirm stable interactions between the compound and the active site residues of HDAC1, highlighting the importance of structural features in biological activity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)-3-{(1-(pyridin-2-yl)piperidin-4-yl)methyl}urea | Methoxy group | Anticancer activity; HDAC inhibition |

| 1-(4-Methylphenyl)-3-{(2-(2,6-Dioxopiperidin-3-Yl)-1-Oxoisoindolin)}urea | Dioxopiperidine | Higher selectivity against Caki cells |

Q & A

Q. Methodological Recommendations :

- Use coupling reagents like EDCI or DCC to stabilize reactive intermediates during amide/urea bond formation .

- Optimize solvent polarity (e.g., DMF for solubility vs. dichloromethane for minimizing hydrolysis) and temperature (reflux conditions for faster kinetics) .

- Monitor reaction progress via HPLC or TLC to isolate pure intermediates before proceeding to subsequent steps .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what specific spectral markers should be analyzed?

Basic Research Question

Structural confirmation requires a combination of techniques:

- 1H/13C NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and thiophene protons (δ 6.8–7.5 ppm). The urea NH groups typically appear as broad singlets (δ 8.0–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C17H20N4OS: 328.14 g/mol) .

- IR Spectroscopy : Detect urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends from pyridine/thiophene rings .

Advanced Tip : For stereochemical analysis, use 2D NMR (e.g., NOESY) to resolve spatial arrangements of the piperidine and thiophene groups .

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives of this compound for enhanced biological activity?

Advanced Research Question

SAR Study Design :

- Synthetic Modifications : Vary substituents on the pyridine (e.g., electron-withdrawing groups at position 4) or thiophene (e.g., sulfonamide substitution) to assess impact on bioactivity .

- Biological Assays : Test derivatives in in vitro models (e.g., cancer cell lines for antiproliferative activity or microbial strains for antimicrobial effects). Compare IC50 values to establish potency trends .

- Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs) and correlate with experimental data .

Example : Analogues with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl derivatives) showed enhanced anticancer activity due to increased lipophilicity and target binding .

What methodologies are recommended for investigating the molecular mechanism of action of this compound in anticancer assays?

Advanced Research Question

Mechanistic Workflow :

Target Identification : Use pull-down assays with biotinylated probes or affinity chromatography to isolate binding proteins .

Enzyme Inhibition Studies : Test compound against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

Cellular Pathway Analysis : Perform RNA-seq or proteomics to track changes in apoptosis (e.g., caspase-3 activation) or cell cycle regulators (e.g., p21) .

Competitive Binding Assays : Use Förster resonance energy transfer (FRET) to study displacement of fluorescent ligands from target sites .

Case Study : Urea derivatives with pyridine-thiophene scaffolds exhibited dual inhibition of COX-2 and 5-LOX pathways, reducing inflammation-driven proliferation .

How can contradictory data in pharmacological studies (e.g., varying IC50 values across cell lines) be systematically addressed?

Advanced Research Question

Resolution Strategies :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Validate Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or cell-line-specific sensitivities .

Example : Discrepancies in antiproliferative activity against MCF-7 vs. A549 cells may arise from differences in efflux pump expression (e.g., P-gp), necessitating ABC transporter inhibition assays .

What are the best practices for optimizing the solubility and bioavailability of this compound in preclinical studies?

Advanced Research Question

Approaches :

- Salt Formation : Prepare hydrochloride salts of the piperidine nitrogen to enhance aqueous solubility .

- Prodrug Design : Modify the urea group with ester linkages for hydrolytic activation in vivo .

- Nanoparticle Encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles .

Data-Driven Example : Derivatives with tetrahydropyran rings showed improved metabolic stability in liver microsome assays compared to furan-containing analogues .

How can computational tools be leveraged to predict the metabolic stability of this compound?

Advanced Research Question

Computational Workflow :

- Metabolite Prediction : Use software like MetaSite to identify likely oxidation sites (e.g., piperidine ring or thiophene methyl group) .

- CYP450 Inhibition Assays : Test compound against CYP3A4/2D6 isoforms using fluorogenic substrates .

- MD Simulations : Model interactions with cytochrome P450 enzymes to predict clearance rates .

Validation : Compare in silico predictions with in vitro microsomal stability data (e.g., t1/2 in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.